molecular formula C19H24ClNO2 B5315672 [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride

[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride

Katalognummer B5315672
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: QKBTXELRANBLOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride, also known as AEB071, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride selectively inhibits PKC, a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. PKC is activated by various extracellular stimuli, including growth factors, cytokines, and hormones. Upon activation, PKC phosphorylates various intracellular proteins, leading to downstream signaling events. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride binds to the catalytic domain of PKC, preventing its activation and downstream signaling events.
Biochemical and Physiological Effects:
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to have various biochemical and physiological effects. In cancer, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has also been shown to inhibit tumor growth and metastasis in preclinical models. In autoimmune disorders, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to reduce the production of inflammatory cytokines and inhibit immune cell activation. Inflammatory diseases such as psoriasis and rheumatoid arthritis, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to reduce inflammation and improve clinical symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has various advantages and limitations for lab experiments. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is also available in both free base and hydrochloride salt forms, making it easy to use in various experimental settings. However, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has limited solubility in water, making it difficult to use in aqueous solutions. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is also relatively expensive, making it difficult to use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride. In cancer, future studies will focus on the use of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in combination with other cancer therapies, such as chemotherapy and immunotherapy. In autoimmune disorders and inflammatory diseases, future studies will focus on the use of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in combination with other immunosuppressive agents. Future studies will also focus on the development of new PKC inhibitors with improved solubility and bioavailability. Finally, future studies will focus on the identification of new therapeutic applications for [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in various diseases.

Synthesemethoden

[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzaldehyde with allyl alcohol in the presence of a base to form 4-(allyloxy)-3-nitrobenzaldehyde. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The third step involves the reaction of the resulting amine with 4-(bromomethyl)benzylamine in the presence of a base to form [4-(allyloxy)-3-ethoxybenzyl]benzylamine. Finally, the hydrochloride salt of the compound is obtained by reacting the free base with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has shown promising results in preclinical studies as a potential treatment for melanoma, breast cancer, and pancreatic cancer. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has also been studied for its potential use in autoimmune disorders such as multiple sclerosis and inflammatory diseases such as psoriasis and rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-3-12-22-18-11-10-17(13-19(18)21-4-2)15-20-14-16-8-6-5-7-9-16;/h3,5-11,13,20H,1,4,12,14-15H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBTXELRANBLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.